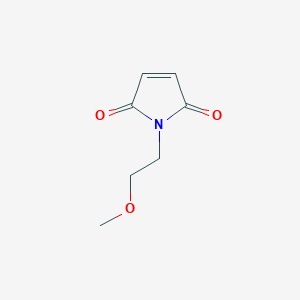

1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUGWWOMVNVWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Thiol Alkylation & Linker Kinetics: A Technical Guide to 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

Executive Summary

1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (CAS: 79364-17-3), also known as N-(2-Methoxyethyl)maleimide , is a specialized electrophilic probe used in bioconjugation, proteomics, and antibody-drug conjugate (ADC) development.[1][2] Unlike the ubiquitous N-ethylmaleimide (NEM), this compound incorporates a methoxyethyl side chain, acting as a short, hydrophilic "PEG-mimic."[2]

This structural modification provides two critical advantages in research:

-

Enhanced Aqueous Solubility: It minimizes the risk of protein precipitation during high-density cysteine labeling.[2]

-

Linker Kinetic Modeling: It serves as a high-fidelity model system for studying the hydrolytic stability of PEGylated maleimide linkers in ADCs, predicting the behavior of therapeutic payloads in serum.[2]

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this compound in high-precision biochemical workflows.[2]

Physicochemical Profile

| Property | Specification | Technical Implication |

| Molecular Formula | Compact footprint; minimal steric hindrance.[2] | |

| Molecular Weight | 155.15 g/mol | Distinct mass shift (+155.15 Da) for MS proteomics.[2] |

| Solubility | High (Water, DMSO, MeOH) | Superior to NEM in aqueous buffers; no organic co-solvent needed for low concentrations.[2] |

| Reactive Group | Maleimide (Michael Acceptor) | Specific for sulfhydryl (-SH) groups at pH 6.5–7.[2]5. |

| Side Chain | 2-Methoxyethyl ether | Amphiphilic; reduces hydrophobic aggregation of labeled proteins.[2] |

Mechanism of Action

The utility of this compound relies on two sequential chemical events: the Michael Addition (conjugation) and the subsequent Succinimide Hydrolysis (stabilization).

The Thiol-Maleimide Conjugation

At neutral pH (6.5–7.5), the maleimide double bond undergoes a nucleophilic attack by the thiolate anion of a cysteine residue.[2] This reaction is rapid (

Hydrolytic Ring Opening (Stabilization vs. Elimination)

A critical consideration in ADC research is the "Retro-Michael" reaction, where the maleimide detaches from the thiol in circulation (e.g., transferring to serum albumin).[2] However, if the thiosuccinimide ring undergoes hydrolysis (ring-opening) to form maleamic acid , the linkage becomes permanently locked and stable.[2]

This compound is frequently used to measure these hydrolysis rates (

Mechanistic Pathway Diagram[2]

[2]

Applications in Research

Proteomics: Hydrophilic Cysteine Blocking

In "bottom-up" proteomics, free cysteines must be alkylated to prevent disulfide bond scrambling.[2] While Iodoacetamide (IAA) is standard, maleimides are more specific.[2]

-

Why use this compound? The methoxyethyl group increases the hydrophilicity of the peptide fragments compared to N-ethylmaleimide (NEM) or N-phenylmaleimide. This improves the recovery of hydrophobic peptides during LC-MS/MS analysis and reduces column fouling.[2]

ADC Linker Kinetics Modeling

Before synthesizing a complex Antibody-Drug Conjugate with a cytotoxic payload (e.g., MMAE), researchers use this compound as a "dummy payload" to optimize conjugation conditions.[2]

-

Workflow: Conjugate to mAb

Incubate in serum -

Insight: If the methoxyethyl-maleimide falls off (Retro-Michael), the linker chemistry is too unstable. If it hydrolyzes to the acid form, the linker is stable.[2]

Experimental Protocols

Protocol A: High-Fidelity Cysteine Capping (Proteomics)

Objective: Complete alkylation of free thiols without non-specific amine modification.[2]

-

Preparation:

-

Reduction:

-

Treat protein sample (1 mg/mL) with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins at RT to reduce disulfides.[2]

-

-

Alkylation:

-

Quenching:

-

Add DTT (Dithiothreitol) to a final concentration of 20 mM to quench unreacted maleimide.[2]

-

-

Purification:

-

Proceed to Desalting (Zeba Spin Column) or SDS-PAGE.[2]

-

Protocol B: Hydrolysis Rate Determination (ADC Stability)

Objective: Measure the stability of the thiosuccinimide ring.

-

Conjugation: React the maleimide with a model thiol (e.g., N-acetylcysteine) at pH 7.0 to form the adduct.

-

Purification: Isolate the adduct via HPLC.

-

Incubation: Dissolve the adduct in buffers of varying pH (7.4, 8.0, 8.5) at 37°C.

-

Monitoring:

-

Inject aliquots into RP-HPLC every 2 hours.

-

Monitor the shift in retention time and Mass Spec signal (+18 Da for hydrolysis).

-

Plot

vs. time to determine the pseudo-first-order rate constant (

-

Synthesis Overview

For researchers needing to synthesize this compound de novo (e.g., for deuterated analog production):

-

Reagents: Maleic anhydride + 2-Methoxyethylamine.[2]

-

Intermediate: Reaction in diethyl ether yields N-(2-methoxyethyl)maleamic acid (precipitate).[2]

-

Cyclization: The acid is cyclized to the maleimide using Sodium Acetate and Acetic Anhydride at 90°C.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

References

-

Fontaine, S. D., et al. (2015).[2] "Hydrolysis of maleimides: A strategy for improving the stability of antibody-drug conjugates." Bioconjugate Chemistry, 26(11), 2216-2220.[2] Link[2]

-

Lyon, R. P., et al. (2014).[2] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[2] Nature Biotechnology, 32, 1059–1062.[2] Link

-

Kalia, J., & Raines, R. T. (2007).[2] "Catalysis of imido group hydrolysis in a maleimide conjugate." Bioorganic & Medicinal Chemistry Letters, 17(22), 6286-6289.[2] Link[2][3]

-

Thermo Fisher Scientific. "Chemistry of Crosslinking: Maleimide Reaction Chemistry."[2] Technical Handbook. Link

-

Fluorochem. "1-(2-Methoxy-ethyl)pyrrole-2,5-dione Product Data." Link

Sources

1-(2-Methoxy-ethyl)-pyrrole-2,5-dione molecular weight and formula

High-Fidelity Reagent for Thiol-Selective Bioconjugation and Capping

Executive Summary

This technical guide profiles 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (also referred to as N-(2-methoxyethyl)maleimide), a specialized heterobifunctional reagent. Unlike the ubiquitous N-ethylmaleimide (NEM), this derivative incorporates an amphiphilic methoxyethyl tail. This structural modification confers unique solubility properties, making it a superior choice for "capping" free thiols in hydrophobic pockets of proteins where steric access and local solvation are critical.

This monograph details its physicochemical properties, synthetic pathways, and reaction kinetics, designed for researchers requiring precise control over protein surface chemistry and drug-linker stability.

Part 1: Physicochemical Profile

The following data establishes the core identity of the molecule. In drug development, precise molecular weight calculations are critical for determining the Drug-to-Antibody Ratio (DAR) via Mass Spectrometry.

| Property | Value | Technical Context |

| IUPAC Name | 1-(2-Methoxyethyl)-1H-pyrrole-2,5-dione | Systematic nomenclature for regulatory filing. |

| Common Name | N-(2-Methoxyethyl)maleimide | Frequently used in reagent catalogs. |

| CAS Number | 79364-17-3 | Primary registry number (Verify with specific vendor).[1] |

| Molecular Formula | C₇H₉NO₃ | Essential for elemental analysis validation. |

| Molecular Weight | 155.15 g/mol | Monoisotopic mass for MS deconvolution. |

| Solubility | Amphiphilic | Soluble in organic solvents (DMSO, DMF, DCM) and moderately soluble in aqueous buffers due to the ether oxygen. |

| Reactive Motif | Maleimide (Michael Acceptor) | Highly selective for sulfhydryl (-SH) groups at pH 6.5–7.5. |

Part 2: Synthetic Architecture

The synthesis of this compound follows a classic two-step paradigm: amidation followed by cyclodehydration. Understanding this pathway is crucial for troubleshooting impurity profiles (e.g., residual maleamic acid).

Synthetic Pathway Diagram

The following diagram illustrates the conversion of Maleic Anhydride to the final Maleimide via the Maleamic Acid intermediate.

Caption: Two-step synthesis via maleamic acid intermediate using acetic anhydride mediated dehydration.

Detailed Synthesis Protocol

Safety: Perform all steps in a fume hood. Maleimides are potent irritants.

-

Amic Acid Formation:

-

Dissolve Maleic Anhydride (1.0 eq) in anhydrous diethyl ether or THF.

-

Add 2-Methoxyethylamine (1.0 eq) dropwise at 0°C. The reaction is exothermic.

-

Mechanism:[2][3] Nucleophilic attack of the amine on the anhydride carbonyl opens the ring.

-

Observation: The intermediate N-(2-methoxyethyl)maleamic acid typically precipitates as a white solid. Filter and dry.

-

-

Cyclodehydration (Ring Closure):

-

Suspend the maleamic acid in Acetic Anhydride (2.5 eq) .

-

Add Sodium Acetate (0.1 eq) as a catalyst.

-

Heat to 90°C for 2 hours . The solution will turn clear/yellowish.

-

Workup: Remove excess acetic anhydride in vacuo.[4] Resuspend residue in DCM, wash with bicarbonate (to remove acid), dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient) or recrystallization.

-

Part 3: Bioconjugation Dynamics (Mechanism)

The utility of this molecule lies in the Michael Addition of a thiolate anion (from Cysteine) to the electron-deficient double bond of the maleimide.[3]

Critical Parameter: pH Sensitivity[2][5]

-

pH < 6.0: Reaction is slow; the thiol is protonated (-SH) and not nucleophilic.

-

pH 6.5–7.5: Optimal. The thiol exists significantly as thiolate (-S⁻), while the maleimide ring remains stable.

-

pH > 8.0: Danger Zone.

-

Hydrolysis: Hydroxide ions attack the maleimide carbonyl, opening the ring to form unreactive maleamic acid species.[2]

-

Amine Reactivity: Primary amines (Lysine) begin to compete, reducing selectivity.

-

Reaction Mechanism Diagram

This flow details the competition between the desired conjugation and the hydrolysis degradation pathway.

Caption: Competitive pathways between thiol-Michael addition and hydrolytic ring opening.

Part 4: Experimental Protocol (Thiol Capping)

This protocol describes the use of this compound to block free cysteines on a target protein.

Reagents

-

Target Protein: 1 mg/mL in PBS (pH 7.2).

-

Stock Solution: 100 mM this compound in dry DMSO. Prepare fresh.

-

Buffer: PBS + 1 mM EDTA (EDTA prevents metal-catalyzed disulfide oxidation).

Step-by-Step Methodology

-

Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with 5 mM TCEP for 30 mins at RT. TCEP does not react with maleimides, unlike DTT, so it does not need to be removed before adding the maleimide.

-

Conjugation: Add the Maleimide Stock Solution to the protein to achieve a 20-fold molar excess over the thiol count.

-

Why 20x? Maleimides hydrolyze over time. Excess ensures the reaction kinetics favor conjugation over hydrolysis.

-

Solvent Check: Ensure final DMSO concentration is <5% to prevent protein denaturation.

-

-

Incubation: Incubate at Room Temperature for 1 hour or 4°C overnight .

-

Quenching: Add excess DTT or Mercaptoethanol to react with remaining maleimide.

-

Purification: Remove excess reagent via Zeba™ Spin Desalting Columns or dialysis against PBS.

Part 5: Quality Control & Characterization

Trustworthiness in data requires validation.

-

Mass Spectrometry (LC-MS):

-

Look for a mass shift of +155.15 Da per conjugated cysteine.

-

Note: If you see +173 Da, the ring has hydrolyzed (+18 Da from water).

-

-

UV-Vis Spectroscopy:

-

Maleimides have a weak absorbance at 300 nm.

-

Upon reaction, the double bond is saturated, and this absorbance decreases (though this is difficult to quantify on proteins due to Trp/Tyr signal).

-

-

Ellman’s Assay:

-

Titrate free thiols before and after reaction to calculate "Percent Capping Efficiency."

-

References

-

Greg T. Hermanson. Bioconjugate Techniques. 3rd Edition. Academic Press, 2013. (The definitive guide on maleimide chemistry and pH optimization).

-

NIST Chemistry WebBook. 1H-Pyrrole-2,5-dione (Maleimide) Core Data. (Standard reference for the core maleimide heterocycle properties).

-

Fontaine, S. D., et al. "Hydrolytic stability of maleimide-thiol conjugates." Bioconjugate Chemistry, 2015. (Authoritative source on the ring-opening mechanism and stability issues).

-

PubChem. Compound Summary for Maleimide Derivatives. National Library of Medicine. (Verification of structural analogs and nomenclature).

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety overview of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (CAS No. 79364-17-3), also known as N-(2-Methoxyethyl)maleimide. As a Senior Application Scientist, the focus of this document is not merely to list hazards but to provide a deep, mechanistic understanding of the risks and the rationale behind the prescribed safety protocols. The maleimide functional group is a cornerstone of modern bioconjugation chemistry, prized for its specific reactivity towards thiols. However, this same reactivity is the foundation of its significant biological hazards. Understanding this dual nature is critical for its safe and effective use in a research environment.

Chemical Identity and Core Reactivity

This compound belongs to the maleimide class of compounds. These molecules are characterized by a pyrrole-2,5-dione core. The electrophilic nature of the carbon-carbon double bond within this ring makes it highly susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols (sulfhydryl groups) found in cysteine residues of proteins. This specific and efficient reactivity is what makes maleimides powerful tools for covalently linking molecules to proteins. However, this same indiscriminate reactivity with biological thiols in vivo is what drives its toxicity, corrosivity, and sensitizing properties.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | N-(2-Methoxyethyl)maleimide |

| CAS Number | 79364-17-3[1] |

| Molecular Formula | C₇H₉NO₃[1][2] |

| Molecular Weight | 155.15 g/mol [2] |

Hazard Analysis and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for the methoxy-ethyl derivative is not widely available, the safety profile can be reliably inferred from closely related and well-documented N-substituted maleimides, such as N-Ethylmaleimide and N-methylmaleimide. The primary reactive moiety, the maleimide ring, dictates the hazard profile. The compound is classified as highly hazardous.

GHS Hazard Pictograms:

Signal Word: Danger

Summary of GHS Hazard Statements (based on N-Ethylmaleimide analog):

| Hazard Code | Hazard Statement | Classification | Mechanistic Rationale |

| H300 | Fatal if swallowed. | Acute Toxicity (Oral), Cat. 2 | Rapid reaction with thiol-containing enzymes and proteins in the gastrointestinal tract can lead to severe systemic toxicity and organ damage.[3] |

| H311 | Toxic in contact with skin. | Acute Toxicity (Dermal), Cat. 3 | The compound can be absorbed through the skin, reacting with dermal and subdermal proteins, leading to systemic toxicity. |

| H314 | Causes severe skin burns and eye damage. | Skin Corrosion, Cat. 1B | The rapid alkylation of proteins and other biomolecules in the skin and eyes disrupts cellular integrity, leading to chemical burns and irreversible tissue damage.[4][5] |

| H317 | May cause an allergic skin reaction. | Skin Sensitization, Cat. 1 | The maleimide acts as a hapten, covalently modifying skin proteins. This creates novel antigens that can trigger an immune response, leading to contact dermatitis upon initial or subsequent exposure.[4] |

Proactive Safety Protocols: A Self-Validating System

The following protocols are designed as an integrated system where each step directly mitigates a known hazard. Adherence to this complete workflow is essential for ensuring personnel safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Engineering controls are the first and most effective line of defense.

-

Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dusts or aerosols.[5]

-

Eye Protection: Wear chemical safety goggles and a full-face shield.[6] The maleimide moiety is corrosive and can cause severe, irreversible eye damage. Standard safety glasses are insufficient.[3][7]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use.[6] Use a proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.

-

Lab Coat: A buttoned lab coat is mandatory. For larger quantities, a chemically resistant apron is recommended.

-

-

Hygiene: Always wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Handling Procedures

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5] The recommended storage temperature is refrigerated at 2-8°C.

-

Stability: The compound is light-sensitive and may discolor upon exposure. Store protected from light. It is also moisture-sensitive.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

-

Handling Solid Compound: Handle as a combustible dust. Avoid generating dust during weighing or transfer. Keep away from open flames, hot surfaces, and sources of ignition.[9]

Caption: Logical workflow demonstrating how specific controls mitigate the primary hazards of maleimides.

Emergency and First-Aid Protocols

Immediate and correct response to an exposure is critical. First aiders must protect themselves before assisting others. Show the Safety Data Sheet to attending medical personnel.

Step-by-Step First Aid Measures

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the danger area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the substance from entering drains.[4]

-

Protect: Wear full PPE as described in Section 3.1. Avoid generating dust.

-

Clean-up: Carefully sweep up or absorb the spill with an inert material (e.g., sand, vermiculite). Place the material into a suitable, labeled container for hazardous waste disposal.[10]

-

Decontaminate: Clean the affected area thoroughly.

References

-

DC Fine Chemicals, Safety Data Sheet for Pyrrole. ([Link])

-

CDN Isotopes, Safety Data Sheet for Pyrrole. ([Link])

-

Fulcrum Scientific Ltd., Product Page for this compound. ([Link])

-

Chemical-Suppliers.com, Product Page for 1H-Pyrrole-2,5-dione,1-(2-hydroxyethyl). ([Link])

-

PubChem, National Center for Biotechnology Information. ([Link])

Sources

- 1. This compound, CasNo.79364-17-3 Fulcrum Scientific Ltd. United Kingdom [fulcrumscientific.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. download.basf.com [download.basf.com]

- 10. neweastbio.com [neweastbio.com]

Technical Guide: Maleimide Linkers with Methoxyethyl (PEG) Spacers

Content Type: Technical Whitepaper & Protocol Guide Subject: Bioconjugation Chemistry / Antibody-Drug Conjugates (ADCs) Target Audience: Senior Scientists, Process Engineers, and Drug Development Leads

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs) and protein-protein crosslinking, the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK) and therapeutic index. This guide focuses on Maleimide linkers incorporating methoxyethyl-based spacers —industry-standard nomenclature often referring to PEGylated Maleimides (e.g., SM(PEG)n) .

Unlike hydrophobic alkyl spacers (e.g., SMCC), methoxyethyl (ethylene glycol) repeats provide a critical "stealth" layer. They solvate hydrophobic payloads (e.g., PBD dimers, maytansinoids), prevent aggregation, and modulate the hydrolysis kinetics of the succinimide ring. This guide synthesizes the mechanistic chemistry, stability profiles, and validated protocols for deploying these linkers in high-stakes bioconjugation.

Part 1: The Chemistry of the Spacer

Structural Definition

While "methoxyethyl" technically refers to a terminal ether group (

Why this spacer matters:

-

Hydrophilicity: The oxygen atoms in the spacer accept hydrogen bonds from water, creating a hydration shell around the linker. This is critical when conjugating hydrophobic drugs to antibodies, as it prevents the "greasy" payload from burying itself into the antibody structure (hydrophobic shielding), which would otherwise kill the antibody's binding affinity.

-

Conformational Flexibility: The rotational freedom of the ether bonds allows the payload to move freely, reducing steric hindrance during the binding event at the target antigen.

Comparison: Alkyl vs. Methoxyethyl (PEG) Spacers

| Feature | Alkyl Spacer (e.g., SMCC) | Methoxyethyl/PEG Spacer (e.g., SM(PEG)4) | Impact on ADC |

| Solubility | Low (Hydrophobic) | High (Hydrophilic) | PEG reduces aggregation of hydrophobic payloads. |

| Immunogenicity | Moderate | Low | "Stealth" effect reduces immune clearance. |

| Clearance | Faster | Slower | PEG increases hydrodynamic radius, extending half-life. |

| Payload Loading | Limited (DAR 2-4) | High (DAR 8+) | Higher Drug-to-Antibody Ratios (DAR) possible without precipitation. |

Part 2: Mechanism of Action & Signaling

The conjugation relies on the Thiol-Michael Addition . The maleimide group (an electrophile) reacts specifically with a reduced sulfhydryl group (a nucleophile, usually from cysteine) on the antibody.

Reaction Pathway Diagram

The following diagram illustrates the specific attack of the thiolate anion on the maleimide double bond, forming the thiosuccinimide ring.

Caption: Figure 1. Thiol-Michael addition mechanism. The thiolate attacks the maleimide double bond.[] Note the potential for post-conjugation ring hydrolysis.[3]

Part 3: Stability & The "Ring Opening" Phenomenon

A critical aspect of maleimide chemistry is the stability of the resulting thiosuccinimide ring.

The Retro-Michael Instability

In plasma (pH 7.4, 37°C), the reaction is reversible. The thiol can detach (Retro-Michael reaction) and transfer to serum albumin (which has a free cysteine, Cys34). This results in off-target toxicity.

Hydrolysis as a Stabilization Strategy

Paradoxically, hydrolysis is beneficial here. If the thiosuccinimide ring hydrolyzes (opens) before the drug falls off, the linkage becomes linear and chemically stable, preventing the Retro-Michael reaction.

-

Methoxyethyl Effect: Electron-withdrawing or donating effects from the spacer can influence the rate of ring opening.

-

Protocol Implication: Some processes intentionally incubate the ADC at mild alkaline pH (8.0–8.5) post-conjugation to force ring opening, "locking" the drug onto the antibody [1].

Part 4: Validated Experimental Protocol

Objective: Conjugation of a Drug-Linker (Maleimide-PEG4-Payload) to a Monoclonal Antibody (mAb) via Interchain Cysteines.

Materials

-

Antibody: IgG1 (10 mg/mL in PBS, pH 7.2).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

-

Linker: Maleimide-PEG4-Payload (dissolved in anhydrous DMSO).

-

Buffers:

-

Reduction Buffer: PBS + 1mM EDTA, pH 7.2.

-

Conjugation Buffer: PBS + 1mM EDTA, pH 7.0 (Strict pH control is vital).

-

Quenching: N-Acetylcysteine (NAC).

-

Step-by-Step Workflow

Step 1: Partial Reduction of Antibody

-

Rationale: Antibodies do not have free thiols; they are locked in disulfides. We must reduce interchain disulfides without breaking the heavy-light chain association completely.

-

Action: Add TCEP to mAb at a molar ratio of 2.5:1 (TCEP:mAb).

-

Incubation: 37°C for 90 minutes.

-

Validation: Verify free thiol count using Ellman’s Reagent (DTNB assay). Target: 4.0–4.5 free thiols per mAb.

Step 2: Buffer Exchange (Critical)

-

Rationale: TCEP competes with maleimide (though less than DTT). Removal is safer.

-

Action: Pass reduced mAb through a Zeba Spin Desalting Column equilibrated with Conjugation Buffer (pH 7.0).

Step 3: Conjugation

-

Action: Add Maleimide-PEG4-Linker (from DMSO stock) to the reduced mAb.

-

Ratio: Use 8-10 molar excess of Linker over mAb (approx 2x excess over free thiol sites).

-

Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation.

-

Incubation: 1 hour at Room Temperature (22°C) or 4°C overnight.

-

Note: Keep pH < 7.5 to avoid amine reactivity (Lysine conjugation).

Step 4: Quenching & Purification

-

Action: Add N-Acetylcysteine (20x molar excess over linker) to neutralize unreacted maleimide. Incubate 15 mins.

-

Purification: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and organic solvent.

Workflow Visualization

Caption: Figure 2. Process flow for Maleimide-PEG conjugation. Critical control points are pH (Step 3) and DMSO concentration.

Part 5: Quality Control & Troubleshooting

Analytical Methods

-

HIC-HPLC (Hydrophobic Interaction Chromatography): The gold standard for determining Drug-to-Antibody Ratio (DAR). The PEG spacer makes the conjugate more hydrophilic, often improving peak resolution compared to alkyl linkers [2].

-

SEC-HPLC: Checks for aggregates (High Molecular Weight species). If aggregates >5%, the PEG spacer length may be insufficient for the payload's hydrophobicity.

-

Mass Spectrometry (LC-MS): Confirmation of mass shift.

-

Calculation: Mass(Conjugate) = Mass(mAb) + (DAR × Mass(Linker-Payload)).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation during conjugation | Payload is too hydrophobic. | Increase PEG spacer length (e.g., PEG4 -> PEG8). Increase DMSO % (up to 15% if mAb tolerates). |

| Low Conjugation Efficiency | Oxidized thiols or high pH hydrolysis. | Verify TCEP activity. Ensure pH is < 7.5. Use fresh Maleimide stock. |

| High Aggregation | Over-reduction of mAb. | Reduce TCEP:mAb ratio. Lower temperature to 4°C. |

| Linker Instability (Plasma) | Retro-Michael exchange. | Implement a post-conjugation hydrolysis step (pH 8.5, 37°C, 2h) to open the ring [3]. |

References

-

Fontaine, S. D., et al. (2015).[4] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry.

-

Thermo Fisher Scientific. "SM(PEG)n Crosslinkers User Guide." Thermo Scientific Instructions.

-

Lyon, R. P., et al. (2014).[3] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.

-

Greg T. Hermanson. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Technical Guide: 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

This is an in-depth technical guide on 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione , a specialized maleimide derivative used in bioconjugation and medicinal chemistry.

Synonyms: N-(2-Methoxyethyl)maleimide, 1-(2-methoxyethyl)-1H-pyrrole-2,5-dione

Chemical Class: Maleimide / Michael Acceptor

Molecular Formula: C

Introduction & Chemical Identity

This compound is a heterobifunctional reagent analogue, primarily functioning as a thiol-reactive Michael acceptor. Structurally, it consists of a maleimide core N-substituted with a 2-methoxyethyl group (a "PEG-1" unit).

Unlike its more common analog N-(2-Hydroxyethyl)maleimide (PubChem CID 458487) , the methoxy variant is "capped."[1] It lacks the reactive hydroxyl (-OH) group, making it chemically inert at the tail end.[1][2] This unique property makes it an ideal hydrophilic capping agent for cysteine residues—it blocks free thiols and increases local solubility without introducing a nucleophilic handle that could interfere with downstream chemistry.[1][2]

Chemical Structure Data

| Property | Value |

| IUPAC Name | 1-(2-methoxyethyl)-1H-pyrrole-2,5-dione |

| SMILES | COCCN1C(=O)C=CC1=O |

| InChI Key | (Predicted) HVZXJ...[3][4][5] (Analogous to N-ethylmaleimide structure) |

| LogP (Predicted) | ~ -0.2 (More hydrophilic than N-ethylmaleimide) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Water (Moderate) |

| Core Reactivity | Michael Addition (Thiol-selective at pH 6.5–7.[1]5) |

Synthesis & Characterization

As this specific derivative is often synthesized in-situ or as a custom reagent, the following protocol is the standard authoritative method for its production from commercially available precursors.

Synthesis Protocol: The "Maleamic Acid" Route

Objective: Synthesize this compound via ring closure of the intermediate maleamic acid.

Reagents:

Workflow:

-

Formation of Maleamic Acid:

-

Cyclization (Imide Formation):

-

Purification:

Characterization (Expected Data)

-

H NMR (CDCl

- 6.70 (s, 2H, Maleimide -CH=CH-)

-

3.70 (t, 2H, N-CH

-

3.55 (t, 2H, -CH

-

3.35 (s, 3H, -OCH

Applications in Drug Development

Cysteine Capping (Stealth Modification)

In Antibody-Drug Conjugate (ADC) development, "capping" free thiols that are not conjugated to a drug linker is critical to prevent aggregation.[1][2]

-

Advantage: The methoxyethyl group mimics a short Polyethylene Glycol (PEG) chain.[1][2] It hydrates the hydrophobic protein surface better than N-Ethylmaleimide (NEM) but does not introduce a reactive -OH group like N-Hydroxyethylmaleimide.

Fragment-Based Drug Discovery (FBDD)

The molecule serves as a "warhead" fragment.[1] Researchers use it to probe cysteine reactivity in kinases or proteases.[1][2] The methoxy tail acts as a neutral, non-binding handle to assess the "intrinsic" reactivity of the maleimide core against a specific target without steric bias from a large linker.[1][2]

Experimental Protocol: Thiol-Maleimide Conjugation

Context: Conjugating this compound to a protein (e.g., BSA) or peptide containing a free cysteine.

Reagents

-

Buffer: PBS (pH 7.[1][2]2) + 5 mM EDTA (to prevent metal-catalyzed disulfide oxidation).[1]

-

Stock Solution: 100 mM this compound in dry DMSO.

-

Protein Target: 10–50

M (with reduced thiols).[1][2]

Step-by-Step Procedure

-

Reduction (Optional but Recommended):

-

Conjugation:

-

Incubation:

-

Quenching:

-

Purification:

-

Remove excess reagent via Desalting Column (PD-10) or Dialysis.[1]

-

Visualization of Pathways[1][2]

Diagram 1: Synthesis & Mechanism of Action

This diagram illustrates the synthesis from maleic anhydride and the subsequent Michael addition mechanism with a protein thiol.[1][2]

Caption: Synthesis of N-(2-methoxyethyl)maleimide and its irreversible conjugation to protein thiols.

Diagram 2: Bioconjugation Workflow Logic

A decision tree for using this reagent in drug development (e.g., ADC linker strategy).

Caption: Selection logic for maleimide reagents based on solubility and downstream reactivity needs.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[1][2][6] Potential sensitizer.[1][2]

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (maleimide ring hydrolysis).[1][2]

-

Hydrolysis Risk: At pH > 8.0, the maleimide ring can hydrolyze to non-reactive maleamic acid.[1][2] Always maintain pH < 7.5 during storage and reaction.[1][2]

References

-

PubChem Compound Summary for N-Ethylmaleimide (Analogous Core Reactivity) . National Center for Biotechnology Information.[1][2] PubChem CID 4362.[1][2] [Link][1]

-

Synthesis of N-substituted Maleimides . Organic Chemistry Portal. Comprehensive guide on maleimide ring closure methods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 3. 1,2-Ethylenebis((2-maleimidophenyl)thio ether) | C22H16N2O4S2 | CID 110539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 | CID 11435603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C6H9ClN2O2 | CID 22118207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione from Maleic Anhydride

Executive Summary

N-substituted maleimides are a cornerstone of modern chemical biology and materials science, prized for their highly selective reactivity toward thiol groups. This reactivity forms the basis of stable thioether linkages, a critical conjugation strategy for antibody-drug conjugates (ADCs), PEGylation, and the functionalization of surfaces. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, a versatile N-substituted maleimide featuring a hydrophilic ethylene glycol-derived side chain. We detail a robust two-step synthetic pathway starting from commercially available maleic anhydride and 2-methoxyethylamine. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Scientific Rationale

The maleimide functional group is an exceptional Michael acceptor, undergoing rapid and specific covalent bond formation with thiols at physiological pH.[1] This unique selectivity makes maleimides indispensable tools for site-specific modification of proteins, peptides, and other biomolecules containing cysteine residues. The title compound, this compound, incorporates a short, hydrophilic methoxy-ethyl substituent. This feature can enhance the aqueous solubility and reduce the non-specific binding of resulting bioconjugates, a desirable attribute in drug development.

The synthesis of N-substituted maleimides from maleic anhydride is a well-established and efficient process.[2][3] It proceeds via a two-step mechanism:

-

Amine Addition: A rapid nucleophilic attack of a primary amine on the electron-deficient carbonyl carbon of maleic anhydride to form the corresponding N-substituted maleamic acid intermediate.[2][4]

-

Cyclodehydration (Imidization): The subsequent ring-closure of the maleamic acid, facilitated by a dehydrating agent and heat, to yield the final imide product.[5][6]

This protocol has been optimized for high yield, purity, and scalability, making it suitable for both academic research and industrial process development.

Reaction Mechanism and Workflow

The synthesis follows a logical and efficient pathway from basic starting materials to the purified final product.

Mechanistic Pathway

The reaction is initiated by the nucleophilic addition of the primary amine of 2-methoxyethylamine to a carbonyl group of maleic anhydride. This ring-opening reaction forms the stable N-(2-Methoxyethyl)maleamic acid intermediate. The second step involves the intramolecular cyclization of this intermediate. Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a basic catalyst to facilitate the ring closure, eliminating a molecule of water and forming the thermodynamically stable five-membered imide ring.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Maleic anhydride is a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Maleic Anhydride | 98.06 | ≥99% | Sigma-Aldrich |

| 2-Methoxyethylamine | 75.11 | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | 102.09 | ≥98% | Sigma-Aldrich |

| Sodium Acetate (Anhydrous) | 82.03 | ≥99% | Sigma-Aldrich |

| Acetone | 58.08 | ACS Grade | Fisher Scientific |

| Diethyl Ether | 74.12 | ACS Grade | Fisher Scientific |

| Deionized Water | 18.02 | - | In-house |

Part A: Synthesis of N-(2-Methoxyethyl)maleamic Acid (Intermediate)

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

-

Dissolution: Add maleic anhydride (9.81 g, 0.10 mol) and 100 mL of acetone to the flask. Stir until all the solid has dissolved. Cool the solution to 0-5 °C.

-

Scientist's Note: Acetone is an excellent solvent for both the starting material and the intermediate, allowing for a homogeneous reaction start. The reaction is exothermic, and cooling is crucial to prevent side reactions.[4]

-

-

Amine Addition: Dissolve 2-methoxyethylamine (7.51 g, 8.43 mL, 0.10 mol) in 20 mL of acetone and add it to the dropping funnel. Add the amine solution dropwise to the stirred maleic anhydride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction & Precipitation: After the addition is complete, stir the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 2 hours. A white precipitate of the maleamic acid will form.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the N-(2-Methoxyethyl)maleamic acid intermediate under vacuum. The product is typically obtained in high yield (>95%) and can be used in the next step without further purification.

Part B: Cyclodehydration to this compound

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried maleamic acid intermediate from Part A (e.g., ~17.3 g, ~0.10 mol), anhydrous sodium acetate (2.46 g, 0.03 mol), and acetic anhydride (60 mL).

-

Scientist's Note: Acetic anhydride is the dehydrating agent. Sodium acetate acts as a catalyst to facilitate the ring-closure.[5] Anhydrous conditions are important to drive the dehydration reaction to completion.

-

-

Reaction: Heat the suspension in an oil bath at 80-90 °C with stirring. The solids will dissolve, and the solution will typically turn a pale yellow to light orange color. Maintain the temperature for 2 hours.

-

Quenching & Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into 400 mL of an ice/water slurry with vigorous stirring. A precipitate will form.

-

Rationale: Pouring the mixture into ice water hydrolyzes the excess acetic anhydride and precipitates the less water-soluble maleimide product.

-

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product under vacuum to yield an off-white or pale yellow solid.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot toluene or isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Alternative: For very high purity, the product can be purified using silica gel column chromatography.[7] A mobile phase of ethyl acetate/hexanes is typically effective.

-

Data Summary and Characterization

Tabulated Reaction Data

| Parameter | Maleic Anhydride | 2-Methoxyethylamine | Product |

| Molar Mass ( g/mol ) | 98.06 | 75.11 | 155.15 |

| Moles (mol) | 0.10 | 0.10 | - |

| Mass/Volume | 9.81 g | 7.51 g / 8.43 mL | - |

| Theoretical Yield | - | - | 15.52 g |

| Typical Actual Yield | - | - | 12.4 - 13.9 g |

| Typical % Yield | - | - | 80 - 90% |

Expected Characterization Results

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Literature values are typically in the range of 45-48 °C.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.70 (s, 2H, -CH=CH- of maleimide ring)

-

δ 3.75 (t, 2H, -N-CH₂-CH₂-O-)

-

δ 3.55 (t, 2H, -CH₂-O-CH₃)

-

δ 3.35 (s, 3H, -O-CH₃)

-

-

FT-IR (ATR, cm⁻¹):

-

~3100 (=C-H stretch)

-

~2930, 2880 (C-H stretch, alkyl)

-

~1770, ~1705 (C=O stretch, symmetric and asymmetric imide)

-

~1120 (C-O-C stretch)

-

-

Mass Spec (ESI+): m/z = 156.06 [M+H]⁺, 178.04 [M+Na]⁺

Conclusion

This application note provides a detailed, reliable, and scalable protocol for synthesizing this compound. By explaining the rationale behind key steps, this guide empowers researchers to not only replicate the procedure but also to adapt it for the synthesis of other N-substituted maleimides. The resulting high-purity product is a valuable building block for professionals in drug development, bioconjugation, and polymer chemistry, enabling the creation of advanced and functionalized molecules.

References

-

Vertex AI Search Result, Document[2]. (2024, March 21). Reaction between maleic anhydride and amines.

-

Vertex AI Search Result, Document[8]. (2025, October 8). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC.

-

Vertex AI Search Result, Document[3]. (2025, August 6). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. ResearchGate.

-

Vertex AI Search Result, Document[5]. (n.d.). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. Google Patents. Retrieved from

-

Vertex AI Search Result, Document[6]. (n.d.). Preparation process of N-substituted maleimides. Google Patents. Retrieved from

-

Vertex AI Search Result, Document[4]. (n.d.). SYNTHESIS AND APPLICATION OF HALOGEN-SUBSTITUTED N-MALEIMIDES. Chemistry and Chemical Engineering Journal.

-

Vertex AI Search Result, Document[7]. (n.d.). Purification method of n-substituted maleimide. Google Patents. Retrieved from

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cce.researchcommons.org [cce.researchcommons.org]

- 5. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 6. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 8. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione in DMSO: An Application Note and Protocol

Introduction

1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, a derivative of maleimide, is a valuable reagent in bioconjugation and materials science.[1][2] Its utility often hinges on its effective dissolution to create stock solutions for subsequent experiments. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad range of both polar and nonpolar compounds, making it an ideal choice for many maleimide derivatives.[3][4] However, the inherent reactivity of the maleimide group and the physical properties of DMSO necessitate a carefully controlled and standardized dissolution protocol to ensure the integrity, stability, and accurate concentration of the resulting solution.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and step-by-step procedures for dissolving this compound in DMSO. We will delve into the critical considerations, from solvent purity to handling techniques, and provide a detailed protocol for preparing stable, high-concentration stock solutions.

Core Principles: Understanding the Components

A successful dissolution protocol is built on a solid understanding of the solute and the solvent.

This compound: A Profile

-

Structure and Reactivity: As a maleimide derivative, the core of this compound's utility lies in the reactivity of its carbon-carbon double bond within the pyrrole-2,5-dione ring. This double bond readily undergoes Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins.[2][7] This specific reactivity makes it a powerful tool for bioconjugation. However, the maleimide ring is also susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH, which can lead to an inactive, ring-opened product.[5][8]

-

Solubility: While specific solubility data for this compound is not extensively published, maleimide compounds, in general, exhibit good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[4][9]

Dimethyl Sulfoxide (DMSO): The Universal Solvent

-

Properties: DMSO is a highly polar, aprotic, and hygroscopic solvent.[10] Its ability to dissolve a wide array of compounds is a key advantage. However, its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can impact the stability of water-sensitive compounds like maleimides.[3][10]

-

Safety and Handling: DMSO is a combustible liquid and can cause skin and eye irritation.[10][11] A critical safety consideration is its ability to readily penetrate the skin and carry dissolved substances along with it.[10][12] Therefore, extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling DMSO and its solutions.[11][13]

Quantitative Data Summary

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| Alternate Name | N-(2-methoxyethyl)maleimide | N/A |

| CAS Number | 79364-17-3 | [14] |

| Molecular Formula | C7H9NO3 | [14] |

| Molecular Weight | 155.15 g/mol | Calculated |

| Recommended Solvent | Anhydrous DMSO | [8] |

| Recommended Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [15][16] |

| Recommended Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month | [15][17] |

| Final DMSO in Cell-Based Assays | Typically <0.5% | [3][15] |

| Final DMSO in Animal Studies | Preferably ≤2% | [15] |

Experimental Workflow and Protocols

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a stock solution of this compound in DMSO.

Caption: Workflow for preparing a DMSO stock solution.

Detailed Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), high purity

-

Calibrated analytical balance

-

Sterile, amber microcentrifuge tubes or vials with tight-sealing caps

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator (optional)

-

Water bath set to 37°C (optional)

Procedure:

-

Pre-experimental Preparation:

-

Allow the vial containing this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This is crucial to prevent condensation of atmospheric moisture into the hygroscopic compound and solvent.[8]

-

Ensure all work is performed in a chemical fume hood, and appropriate PPE (lab coat, safety goggles, and butyl rubber gloves) is worn.[11][12] Nitrile gloves are not recommended as DMSO can readily penetrate them.[12]

-

-

Calculation of Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 155.15 g/mol x 1000 mg/g = 1.55 mg

-

-

-

Weighing and Dissolution:

-

Using a calibrated analytical balance, accurately weigh 1.55 mg of this compound.

-

Carefully transfer the weighed powder into a sterile, appropriately labeled amber microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Securely cap the tube and vortex gently until the compound is completely dissolved.[3] Avoid vigorous vortexing that may introduce air bubbles.[3]

-

-

Aiding Dissolution (if necessary):

-

Storage and Handling of Stock Solution:

-

Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3][15]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[15][17]

-

Always allow an aliquot to fully thaw and equilibrate to room temperature before use.

-

Protocol for Serial Dilution in DMSO

For dose-response experiments, preparing serial dilutions in 100% DMSO before the final dilution into aqueous media is recommended to prevent precipitation.[3]

Caption: Serial dilution of a stock solution in 100% DMSO.

Troubleshooting and Best Practices

-

Compound Fails to Dissolve:

-

Precipitation Upon Dilution in Aqueous Buffer:

-

This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium.[3]

-

To mitigate this, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous assay buffer.[3]

-

A stepwise dilution into the final buffer can also be beneficial.[15]

-

-

Maintaining Compound Stability:

-

Maleimide compounds are susceptible to hydrolysis in aqueous solutions. Therefore, aqueous solutions of this compound should be prepared fresh immediately before use.[7]

-

Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.[15]

-

Always use high-purity, anhydrous DMSO to minimize water-induced degradation.

-

Conclusion

The successful dissolution of this compound in DMSO is a critical first step for its application in various research and development endeavors. By adhering to the principles of using high-purity anhydrous solvent, employing proper handling techniques to avoid moisture contamination, and following a systematic dissolution and storage protocol, researchers can ensure the preparation of stable and accurate stock solutions. This foundation of a well-prepared stock solution is paramount for obtaining reliable and reproducible experimental results.

References

- Greenfield Global. (2015, June 17).

- BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- MedChemExpress. Compound Handling Instructions.

- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.

- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).

- University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO).

- BenchChem.

- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.

- Vector Labs. Maleimide Reaction Chemistry.

- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.

- UCL Discovery.

- Fisher Scientific.

- Takara Bio. (2023, December 26). DMSO SDS.

- InvivoChem. N-(2-Hydroxyethyl)maleimide | Biochemical Assay Reagents | 1585-90-6.

- MedchemExpress.com. N-(2-Hydroxyethyl)maleimide | Cross-Linker.

- Angewandte Chemie.

- Sigma-Aldrich. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | 17392-68-6.

- BenchChem.

- PubChemLite. 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1h-pyrrole-2,5-dione.

- Lumiprobe.

- Fulcrum Scientific Ltd. This compound cas no.79364-17-3.

- Chem-Impex. N-(2-Hydroxyethyl)maleimide.

- Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).

- NIST WebBook. 1H-Pyrrole-2,5-dione.

- Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- Wikipedia. Maleimide.

- BenchChem. Solubility of SMCC in DMSO and DMF: A Technical Guide.

- Creative Biolabs. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Maleimide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. westliberty.edu [westliberty.edu]

- 11. greenfield.com [greenfield.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. depts.washington.edu [depts.washington.edu]

- 14. This compound, CasNo.79364-17-3 Fulcrum Scientific Ltd. United Kingdom [fulcrumscientific.lookchem.com]

- 15. medchemexpress.cn [medchemexpress.cn]

- 16. N-(2-Hydroxyethyl)maleimide | Biochemical Assay Reagents | 1585-90-6 | Invivochem [invivochem.com]

- 17. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Reaction Conditions for N-(2-methoxyethyl)maleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiol-Maleimide Michael Addition Reaction

The conjugation of N-(2-methoxyethyl)maleimide to thiol-containing molecules is a cornerstone of bioconjugation, widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][][3] This reaction, a Michael addition, involves the nucleophilic attack of a thiol group on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[3][4] The high selectivity of maleimides for thiols, particularly the sulfhydryl group of cysteine residues in proteins, under mild, near-physiological conditions, makes this chemistry a powerful tool in the biopharmaceutical and research arenas.[3][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][6][7][8]

This guide provides a comprehensive overview of the critical parameters governing the reaction between N-(2-methoxyethyl)maleimide and thiols, offering detailed protocols and troubleshooting advice to ensure successful and reproducible conjugations.

Optimizing Reaction Conditions for Robust Conjugation

The success of a thiol-maleimide conjugation hinges on the careful control of several key reaction parameters. Understanding the interplay of these factors is crucial for maximizing yield, ensuring specificity, and maintaining the integrity of the biomolecules involved.

The Critical Role of pH

The pH of the reaction buffer is arguably the most critical factor influencing both the rate and selectivity of the thiol-maleimide reaction.[6][9] The optimal pH range for this conjugation is between 6.5 and 7.5.[6][7][8][9]

-

Below pH 6.5: The reaction rate significantly decreases. This is because the reactive species is the thiolate anion (R-S⁻), and at lower pH values, the thiol group (R-SH) remains predominantly protonated, reducing the concentration of the nucleophilic thiolate.[6][8]

-

Above pH 7.5: While the concentration of the thiolate anion increases, two significant side reactions become more prevalent. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[6][7] Secondly, the reactivity of primary amines, such as the side chain of lysine residues, towards the maleimide group increases, leading to a loss of selectivity and the formation of undesirable byproducts.[6][7][8][9]

Reaction Temperature and Time

The thiol-maleimide conjugation is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[6][10] The choice of temperature and duration depends on the stability of the reactants. For sensitive proteins, performing the reaction at 4°C for a longer period can help to preserve their structure and function.[6] Reaction times can range from 30 minutes to overnight, contingent on the specific reactants and temperature.[6]

Buffer Selection

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing competing nucleophiles, such as thiols (e.g., dithiothreitol - DTT) or primary amines (e.g., Tris), should be avoided.[6] Recommended buffers include:

-

Phosphate Buffered Saline (PBS)

-

HEPES

-

MES

It is also advisable to degas the buffer before use to remove dissolved oxygen, which can lead to the oxidation of thiols to disulfides, a form that is unreactive with maleimides.[5][10]

Molar Ratio of Reactants

To drive the reaction to completion, a molar excess of the N-(2-methoxyethyl)maleimide reagent is typically used. A starting point for optimization is a 10:1 to 20:1 molar ratio of maleimide to thiol.[6][8] The optimal ratio may vary depending on the specific application and should be determined empirically.

Data Summary: Key Reaction Parameters

| Parameter | Recommended Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances reaction rate and selectivity, minimizing hydrolysis and reaction with amines.[6][7][8][9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for faster reactions; 4°C for sensitive biomolecules.[6][10] |

| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Dependent on reactants and temperature; allows for sufficient reaction completion.[6][10] |

| Buffer | PBS, HEPES, MES (thiol-free) | Avoids competing nucleophiles that can react with the maleimide.[5][6] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide drives the reaction towards product formation.[6][8] |

| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[5][6] |

Experimental Protocol: Conjugation of N-(2-methoxyethyl)maleimide to a Thiol-Containing Protein

This protocol provides a general procedure for the conjugation of N-(2-methoxyethyl)maleimide to a protein with available cysteine residues.

Materials

-

Thiol-containing protein

-

N-(2-methoxyethyl)maleimide

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2 (thiol-free)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Workflow Diagram

Caption: Experimental workflow for thiol-maleimide conjugation.

Step-by-Step Methodology

-

Preparation of Protein Solution:

-

Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[5][6]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[11] Incubate for 20-30 minutes at room temperature.[11] TCEP is advantageous as it does not contain a free thiol and therefore does not need to be removed before the addition of the maleimide reagent.[11] If DTT is used, it must be removed prior to adding the maleimide.[11]

-

-

Preparation of N-(2-methoxyethyl)maleimide Stock Solution:

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-20 fold) of the N-(2-methoxyethyl)maleimide stock solution to the prepared protein solution.[6][8]

-

Gently mix the reaction and protect it from light if using a fluorescent maleimide.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][10]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.[8]

-

-

Purification of the Conjugate:

-

Remove excess, unreacted N-(2-methoxyethyl)maleimide and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | Maleimide Hydrolysis: Reagent was exposed to moisture or high pH. | Prepare fresh maleimide stock solutions in an anhydrous solvent immediately before use. Ensure the reaction pH does not exceed 7.5.[6][7] |

| Incomplete Reduction of Disulfides: Disulfide bonds in the target molecule were not fully reduced. | Ensure complete reduction of disulfide bonds by using an adequate excess of reducing agent like TCEP.[6] | |

| Oxidation of Thiols: Free thiols have re-formed disulfide bonds. | Degas all buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][10] | |

| Off-Target Labeling | Reaction with Amines: The reaction pH was too high (>7.5). | Maintain the reaction pH strictly within the optimal range of 6.5-7.5.[6][8][9] |

| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond is reversible, leading to the transfer of the conjugated molecule to other thiols. | After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable succinamic acid thioether.[8] Promptly purify the conjugate.[8] |

| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to rearrangement. | If possible, avoid conjugation to an N-terminal cysteine. Performing the reaction at a lower pH (around 6.5) can help minimize this side reaction.[4][6][12] |

Conclusion

The reaction of N-(2-methoxyethyl)maleimide with thiols is a robust and highly specific method for bioconjugation. By carefully controlling the reaction conditions, particularly pH, researchers can achieve high yields of well-defined conjugates. This guide provides the foundational knowledge and practical protocols to successfully implement this essential chemistry in a variety of research and development applications.

References

-

PharmiWeb.com. Drawbacks of the thiol-maleimide reaction. [Link]

-

Nature Communications. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. [Link]

-

PMC. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]

-

Science.gov. n-ethyl maleimide: Topics by Science.gov. [Link]

-

PMC. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. [Link]

-

SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]

-

Royal Society of Chemistry. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

-

RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

UCL Discovery. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]

-

Semantic Scholar. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. [Link]

-

ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. [Link]

-

ResearchGate. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. [Link]

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmiweb.com [pharmiweb.com]

Application Note: Using 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione as a Michael Acceptor

Introduction & Executive Summary

1-(2-Methoxy-ethyl)-pyrrole-2,5-dione represents a specialized class of Michael acceptors utilized primarily for chemoselective cysteine modification. Unlike the common

Key Applications:

-

Cysteine Capping/Blocking: Permanently blocking free thiols during proteomic analysis to prevent disulfide scrambling.

-

Pharmacophore Design: Acting as the covalent warhead in Targeted Covalent Inhibitors (TCIs).

-

Linker Synthesis: Serving as a heterobifunctional linker precursor in PROTACs and Antibody-Drug Conjugates (ADCs).

This guide details the mechanistic grounding, validated protocols, and critical troubleshooting steps required to utilize this molecule effectively.

Mechanistic Grounding: The Thia-Michael Addition

The utility of this compound rests on the Thia-Michael addition . This is a nucleophilic attack by a thiolate anion (

The Reaction Pathway

-

Activation: The thiol group (Cys-SH) must be deprotonated to the thiolate anion (

). This is pH-dependent (typically pKa ~8.3 for free cysteine, but lower in certain protein microenvironments). -

Nucleophilic Attack: The thiolate HOMO overlaps with the maleimide

LUMO at the -

Enolate Intermediate: The negative charge is transiently stabilized on the carbonyl oxygen.

-

Protonation: The enolate picks up a proton from the solvent to form the stable thioether (succinimide) adduct.

Critical Control Point: pH Specificity

The reaction rate is governed by the concentration of the thiolate anion.[2]

-

pH 6.5 – 7.5 (Optimal): High specificity for thiols.[1][2][3] Reaction rate is

faster than amines.[2][3] -

pH > 7.5: Specificity is lost.[3] Unprotonated amines (Lysine

-NH2) begin to compete, leading to heterogeneous products. Hydrolysis of the maleimide ring also accelerates exponentially.

Visualization: Reaction Mechanism

Figure 1: Mechanism of Thia-Michael addition showing the critical path to the stable adduct and the competing hydrolysis pathway.

Validated Protocols

Protocol A: Cysteine Capping (Proteomics/Mass Spec)

Objective: To completely alkylate free cysteines in a protein sample to prevent disulfide bond shuffling during digestion. Why Methoxyethyl? It adds a distinct mass shift (+155.15 Da) that is more hydrophilic than NEM, improving ionization and reducing sample precipitation.

Materials:

-

Stock Buffer: 50 mM Ammonium Bicarbonate (pH 7.5). Note: Avoid primary amine buffers like Tris if working > pH 7.5.

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

-

Reagent: this compound (200 mM stock in dry DMSO).

Step-by-Step:

-

Solubilization: Dissolve protein (1 mg/mL) in Stock Buffer containing 6M Urea (if denaturation is required).

-

Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

-

Expert Note: TCEP is preferred over DTT because TCEP does not contain thiols and does not need to be removed before adding the maleimide.

-

-

Alkylation: Add this compound to a final concentration of 10–20 mM (approx. 2-4x molar excess over total thiols).

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark .

-

Why Dark? Maleimides can undergo light-induced dimerization or non-specific radical reactions.

-

-

Quenching: Add DTT (Dithiothreitol) to a final concentration of 20 mM to quench unreacted maleimide.

-

Cleanup: Proceed to desalting (Zeba spin columns) or digestion.

Protocol B: Kinetic Evaluation (Drug Discovery)

Objective: To determine the reactivity (

Step-by-Step:

-

Preparation: Prepare target protein (5

M) in Phosphate Buffer (pH 7.4). -

Dosing: Treat protein with varying concentrations of this compound (0.5

M to 50 -

Time-Course: Aliquot samples at t=0, 5, 10, 30, 60 min.

-

Stop Reaction: Quench immediately with 1% Formic Acid (drops pH to <3, stopping the nucleophilic attack).

-

Analysis: Analyze via LC-MS (Intact Protein Mode).

-

Success Metric: Look for the mass shift of +155.15 Da. Calculate percent occupancy over time to derive the second-order rate constant (

).

-

Troubleshooting & Stability (Self-Validating Systems)

The most common failure mode in maleimide chemistry is hydrolysis . The maleimide ring opens to form maleamic acid.[1] This species is dead ; it will not react with thiols.

Diagnostic Table: Is your experiment working?

| Observation | Diagnosis | Root Cause | Corrective Action |

| Low Conjugation Yield | Hydrolyzed Reagent | Stock solution stored in water or wet DMSO. | Critical: Dissolve reagent in anhydrous DMSO/DMF immediately before use. |

| +18 Da Mass Shift | Ring Opening | pH was too high (>8.0) during or after reaction. | Maintain pH 6.5–7.[1][2][3][4]5. Analyze promptly. |

| Precipitation | Hydrophobic Aggregation | Labeling density too high; protein unfolded. | The methoxyethyl group helps, but reduce labeling ratio or add 10% glycerol. |

| "Double" Labeling | Amine Reactivity | pH > 8.0 allowed Lysine modification. | Strictly control pH.[2] Use Phosphate or HEPES buffer. |

Storage Guidelines

-

Solid State: Store at -20°C under desiccant. Stable for >1 year.

-

Solution: NEVER store aqueous solutions. Hydrolysis half-life at pH 7.5 is approx. 20–40 hours, but at pH 9.0 it is minutes. Prepare fresh.

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for optimal bioconjugation.

References

-

Hermanson, G. T. (2013).[3][5][6] Bioconjugate Techniques (3rd Edition). Academic Press.[3][5] (The definitive guide on thiol-maleimide chemistry and pH specificity).

-

Vector Laboratories. (n.d.). Maleimide Reaction Chemistry. (Detailed analysis of hydrolysis rates vs. pH).

-

Ravasco, J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal.[3] (Review of retro-Michael and stability).

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. (Discusses hydrolysis of the succinimide ring to prevent retro-Michael exchange).

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Kinetics and mechanism).[1][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

- 7. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Mastering Thiol-Maleimide Coupling: An Application Guide for Robust Bioconjugation

Introduction: The Cornerstone of Site-Specific Bioconjugation

The covalent modification of biomolecules is a foundational technique in modern biological research and therapeutic development. Among the repertoire of available chemical strategies, the reaction between a maleimide and a thiol group has emerged as a preeminent method for the site-specific modification of proteins, peptides, and other biomolecules.[1][2] Its widespread adoption is a testament to its high selectivity for thiols, rapid reaction kinetics under mild, physiological conditions, and consistently high yields.[1][] This reaction, a Michael addition, involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond (thiosuccinimide linkage).[1][2][4]